molecular formula C8H7BrO2 B193081 4-(Bromomethyl)benzoic acid CAS No. 6232-88-8

4-(Bromomethyl)benzoic acid

Cat. No.: B193081
CAS No.: 6232-88-8
M. Wt: 215.04 g/mol
InChI Key: CQQSQBRPAJSTFB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO2. It is characterized by a bromomethyl group attached to the benzene ring at the para position relative to the carboxylic acid group. This compound is a white to beige crystalline powder and is soluble in water .

Mechanism of Action

Target of Action

4-(Bromomethyl)benzoic acid primarily targets enzymes and proteins involved in various biochemical pathways. One notable target is the enzyme responsible for the synthesis of eprosartan, an antihypertensive agent . This compound is also used in the modification of photosensitizers like temoporfin, which are crucial in photodynamic therapy .

Mode of Action

The interaction of this compound with its targets involves the bromomethyl group reacting with nucleophilic sites on the target molecules. This reaction can lead to the formation of covalent bonds, modifying the structure and function of the target proteins or enzymes. For instance, in the synthesis of temoporfin, the bromomethyl group facilitates the attachment of the benzoic acid moiety to the photosensitizer, enhancing its therapeutic properties .

Biochemical Pathways

This compound affects pathways related to the synthesis of therapeutic agents and photosensitizers. By modifying key enzymes and proteins, it can alter the downstream effects of these pathways, leading to the production of compounds with enhanced therapeutic efficacy. For example, the modification of temoporfin results in a bathochromic shift, improving its absorption properties for photodynamic therapy .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. Once absorbed, it distributes throughout the body, targeting specific enzymes and proteins. Metabolism may involve conjugation reactions, enhancing its solubility for excretion. The excretion pathways are likely renal, given the compound’s solubility in water .

Result of Action

At the molecular level, the action of this compound results in the covalent modification of target proteins and enzymes. This can lead to changes in their activity, stability, and interactions with other molecules. At the cellular level, these modifications can enhance the efficacy of therapeutic agents, such as antihypertensive drugs and photosensitizers, leading to improved clinical outcomes .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other chemicals, can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may decrease in highly acidic or basic environments, affecting its reactivity and interaction with target molecules. Additionally, the presence of competing nucleophiles can alter the efficiency of its covalent modifications .

: Sigma-Aldrich : Sigma-Aldrich : ChemicalBook

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzoic acid can be synthesized from p-toluic acid through a bromination reaction. The process involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in a solvent like chlorobenzene. The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using similar reagents and conditions. The process involves the bromination of p-toluic acid with N-bromosuccinimide in the presence of a radical initiator such as benzoyl peroxide. The reaction mixture is heated under reflux to ensure complete conversion of the starting material .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of terephthalic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Derivatives such as 4-(aminomethyl)benzoic acid or 4-(thiomethyl)benzoic acid.

    Oxidation Reactions: Terephthalic acid.

    Reduction Reactions: 4-(Hydroxymethyl)benzoic acid.

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)benzoic acid is unique due to its bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

4-(bromomethyl)benzoic acid
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InChI

InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQSQBRPAJSTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064154
Record name Benzoic acid, 4-(bromomethyl)-
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Molecular Weight

215.04 g/mol
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CAS No.

6232-88-8
Record name 4-(Bromomethyl)benzoic acid
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Record name Benzoic acid, 4-(bromomethyl)-
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Record name 4-Bromomethylbenzoic acid
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Record name Benzoic acid, 4-(bromomethyl)-
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Record name Benzoic acid, 4-(bromomethyl)-
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Record name α-bromotoluic acid
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Synthesis routes and methods I

Procedure details

39.7 g (287 mmol) of p-toluylic acid, 51.2 g (287 mmol) of N-bromosuccinimide and 2.8 g (11.5 mmol) of dibenzoyl peroxide were suspended in 350 ml of carbon tetrachloride. Then, the resultant mixture was heated with vigorously stirring to perform a reaction under reflux for 2 hours. After completion of the reaction, the reaction mixture was cooled in ice bath. The deposited crystalline product was collected by filtration, which was then washed with hexane and water, followed by drying. The resultant crystalline product was recrystallized from ethanol to obtain 40.3 g of 4-bromomethylbenzoic acid as a white needle crystal (isolated yield: 65%).
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39.7 g
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51.2 g
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350 mL
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2.8 g
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Synthesis routes and methods II

Procedure details

A mixture (suspension) of p-toluic acid (13.6 g, 98 mmol), N-bromosuccinimide (17.8 g, 99 mmol) and benzoylperoxide (0.2 g, 0.826 mmol) in dry benzene (100 ml) was heated at reflux for 21 h. After evaporation of the solvent in vacuo, the white residual solid was suspended in boiling water (100 ml), collected by filtration and washed with boiling water (4×100 ml). The crude dried product was crystallized from hot MeOH, yielding 15.0 g (69.7 mmol, 71.1%) of p-bromomethylbenzoic acid as white crystals mp 223°-225° C.; 1Hmr (DMSO-d6)δ: 4.75 (2H, s, --CH2Br), 7.47-7.62-7.88-8.02 ppm (4H, A2 'B2 ', aromatic Hs); ir (nujol) νmax : 2500-2600 (br.--CO2H), and 1670 cm-1 (C=O--CO2H). Procedure of D. H. Rich and S. K. Gurmura, J. Am. Chem. Soc., 97 1575 (1975).
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13.6 g
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17.8 g
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100 mL
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0.2 g
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Synthesis routes and methods III

Procedure details

A solution of 4-methyl-benzoic acid (10 g, 73.4 mmol) in benzene (133 mL) was treated with benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux until it became homogeneous. At this time, the reaction was treated with N-bromosuccinimide (13 g, 73.4 mmol) and additional benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux for 2.5 h. At this time, the reaction was cooled to 25° C. The resulting precipitate was collected by filtration and washed with hot water (50 mL). The solid was taken up in water (150 mL). This slurry was heated at 80° C. and then filtered while hot. The solid that was collected was dried in vacuo to afford 4-bromomethyl-benzoic acid (12.3, 77.9%) as a white solid: mp 224-226° C.; EI-HRMS m/e calcd for C8H7BrO2 (M+) 213.9629, found 213.9628.
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10 g
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72 mg
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133 mL
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13 g
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72 mg
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Synthesis routes and methods IV

Procedure details

Briefly described, p-toluic acid 2 is refluxed with N-bromo-succinimide and benzoyl peroxide in dry benzene to give α-bromo-p-toluic acid 3 which, upon reaction with nitric acid, is converted to 3-nitro-4-bromomethyl benzoic acid 4. This is believed to be a new compound and represents a parent compound in the synthesis forming the subject matter of this invention. At slightly higher temperatures, above -10° C, the corresponding dinitro derivative 4a predominates.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-(Bromomethyl)benzoic acid?

A1: this compound is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol. While the provided abstracts don't offer detailed spectroscopic data, they highlight its use as a building block in various syntheses. [, , , , , , , , , , ]

Q2: How is this compound used in synthetic chemistry?

A2: This compound serves as a versatile building block due to its reactive bromomethyl group. It acts as an alkylating agent, enabling the introduction of a benzoic acid moiety into target molecules. For instance, it plays a crucial role in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer treatment. [, , ]

Q3: Are there alternative synthesis routes for Imatinib that avoid using this compound?

A3: While the provided research focuses on this compound, alternative synthesis pathways for Imatinib might exist. Exploring these alternatives could be relevant in optimizing Imatinib production, potentially addressing concerns about genotoxic impurities. [, , ]

Q4: Can this compound be produced through a photochemical process?

A4: Yes, research suggests a high-yield, one-step photochemical synthesis method for producing 3- and 4-(Bromomethyl)benzoic acids. This approach highlights the potential for utilizing photochemistry in efficiently synthesizing this compound. []

Q5: How is this compound used in material science?

A5: Researchers utilized this compound to functionalize upconverting nanoparticles with the photosensitizer Temoporfin (m-THPC). This functionalization enabled singlet oxygen generation under near-infrared excitation, demonstrating its potential in developing materials for photodynamic therapy. [, ]

Q6: How does this compound influence the properties of the photosensitizer Temoporfin in photodynamic therapy?

A6: The use of this compound to modify Temoporfin is critical. It not only facilitates grafting onto nanoparticles but also induces a bathochromic shift in Temoporfin's absorption spectrum. This shift enhances energy transfer from the nanoparticles to Temoporfin, crucial for efficient singlet oxygen generation and photodynamic therapy efficacy. [, ]

Q7: Can this compound be used in the synthesis of temperature-responsive polymers?

A7: Indeed, studies demonstrate its use as a terminating agent in the synthesis of bifunctional poly(2-ethyl-2-oxazolines) with hydrophobic end groups. This modification influenced the polymer's lower critical solution temperature (LCST), highlighting its potential in designing temperature-responsive materials. []

Q8: How is this compound used in coordination chemistry?

A8: Researchers employed this compound to post-functionalize pyridyl-appended Co3+ complexes, converting pyridyl-N donors to carboxylate-O donors. These modified complexes acted as metalloligands, facilitating the synthesis of intriguing one-dimensional catenated coordination polymers with applications in heterogeneous catalysis. []

Q9: How is the catalytic activity of these coordination polymers influenced by the presence or absence of labile coordinated water molecules?

A9: The presence or absence of labile water molecules in these coordination polymers significantly impacted their catalytic performance in Knoevenagel condensation and cyanation reactions. This highlights the importance of subtle structural modifications in tuning the catalytic properties of metal-organic frameworks. []

Q10: How does this compound affect Cytochrome P450 enzyme activity?

A10: Studies with CYP199A4, a bacterial cytochrome P450 enzyme, revealed that while 4-halobenzoic acids themselves weren't oxidized, 4-(chloromethyl)- and this compound underwent oxidation to 4-formylbenzoic acid. This suggests a specific substrate binding and positioning within the enzyme active site, impacting the outcome of the enzymatic reaction. []

Q11: Does the halogen atom in 4-(2'-haloethyl)benzoic acids influence their metabolism by CYP199A4?

A11: Yes, the presence of halogens in 4-(2'-haloethyl)benzoic acids significantly impacted their CYP199A4-mediated metabolism. While both α-hydroxylation and desaturation metabolites were observed, the desaturation pathway was less favored compared to 4-ethylbenzoic acid, potentially due to the halogen's electron-withdrawing effect or altered substrate binding. []

Q12: Are there analytical methods to quantify trace amounts of this compound?

A12: Yes, researchers developed a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify trace levels (as low as 0.5 ppm) of this compound, especially crucial in monitoring its presence as a potential genotoxic impurity in Imatinib drug substances. []

Q13: Can this compound cause allergic reactions?

A13: Yes, there's a documented case of airborne allergic contact dermatitis caused by this compound in a university chemist. This highlights the importance of handling this compound with appropriate safety measures, especially in laboratory settings. []

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